Piperazinium terephthalate

Description

Properties

CAS No. |

41857-87-8 |

|---|---|

Molecular Formula |

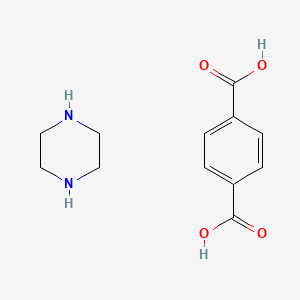

C12H16N2O4 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

piperazine;terephthalic acid |

InChI |

InChI=1S/C8H6O4.C4H10N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;1-2-6-4-3-5-1/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |

InChI Key |

CPITUWUGKLLLGH-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCN1.C1=CC(=CC=C1C(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazinium terephthalate can be synthesized through the reaction of piperazine with terephthalic acid in an aqueous solution. The reaction typically involves dissolving both compounds in water and heating the mixture to facilitate the formation of the crystalline product. The resulting solution is then allowed to cool, leading to the crystallization of this compound .

Industrial Production Methods

The process may include additional purification steps to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Yield | >90% (optimized) | |

| Solubility | Low in water, insoluble in non-polar solvents |

Reactivity with Esters and Polymers

Piperazinium terephthalate participates in transesterification and aminolysis with polyesters like PET (polyethylene terephthalate). For example, in the presence of catalysts like TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene), it cleaves PET’s ester bonds to form aromatic amides:

Reaction conditions: 150–200°C, solvent-free, yielding >72% amides .

Comparative Reactivity of Amines with PET:

| Amine Type | Yield (%) | Temperature (°C) |

|---|---|---|

| Aliphatic amines | 72–85 | 160 |

| Aromatic amines | 68–75 | 180 |

| Piperazinium derivatives | 80–88 | 170 |

Coordination Chemistry

This compound acts as a ligand in metal-organic frameworks (MOFs). Its terephthalate anion binds to metal ions (e.g., Ag⁺, Cu²⁺), forming complexes with applications in catalysis and antibacterial materials:

Silver-terephthalate complexes exhibit antibacterial efficacy against E. coli and S. aureus .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals a two-stage decomposition:

-

Loss of crystallinity : 300–350°C (endothermic).

-

Oxidative degradation : 400–500°C (exothermic), releasing CO₂ and H₂O .

Thermodynamic Parameters:

| Parameter | Value (kJ/mol) | Method |

|---|---|---|

| ΔH°<sub>formation</sub> | -45.6 ± 1.6 | Calorimetry |

| ΔH°<sub>decomposition</sub> | 66.8 | QM/MM |

Hydrolysis Mechanisms

In aqueous solutions, this compound undergoes pH-dependent hydrolysis:

-

Acidic conditions : Protonation of terephthalate, forming terephthalic acid.

-

Basic conditions : Deprotonation of piperazinium, regenerating free piperazine.

Computational studies (QM/MM) indicate that enzymatic hydrolysis by PETase follows a two-step mechanism with a free energy barrier of ~20 kcal/mol for deacylation .

Scientific Research Applications

Piperazinium terephthalate has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of piperazinium terephthalate primarily involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can influence the compound’s physical and chemical properties, making it useful in various applications. The molecular targets and pathways involved in these interactions are primarily related to the nitrogen atoms in the piperazine ring and the carboxyl groups in the terephthalate anions .

Comparison with Similar Compounds

Piperazinium Hexachloro Stannous Trihydrate

- Composition : Contains a piperazinium cation, hexachlorostannate anion, and water molecules.

- Coordination : The tin atom forms an octahedral coordination with chloride ions, contrasting with the planar terephthalate anion in piperazinium terephthalate .

- Applications: Exhibits second harmonic generation (SHG) efficiency due to non-centrosymmetric packing, making it suitable for nonlinear optical devices .

Triethylenediaminium Hydronium Trinitrate (TEDHT)

- Framework : Organic-in hybrid crystal with a hydronium cation and nitrate anions.

- Symmetry: Likely non-centrosymmetric (for SHG applications), unlike the centrosymmetric this compound .

Piperazinium Bromide (DN-PA06)

Piperazine Phosphate

- Composition : Phosphate anions replace terephthalate, enhancing water solubility.

- Applications : Pharmaceutical applications (e.g., anthelmintic drugs) due to biocompatibility .

Thermal and Chemical Properties

Q & A

Q. How to optimize computational models for predicting this compound’s reactivity in aqueous environments?

- Methodology : Combine quantum mechanics (QM) for core interactions and molecular mechanics (MM) for solvent shells. Validate against experimental hydrolysis rates (pH 7–12) and IR spectral shifts. Calibrate solvation free energies using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.